(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol
Description
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol (CAS: 696598-88-6) is a chiral β-amino alcohol with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol . The compound features a 3,5-dimethoxyphenyl group attached to a chiral ethanolamine backbone, making it a valuable intermediate in organic synthesis and medicinal chemistry research.
Key properties include:
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXNGXAJTYOQRJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CO)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-amino-2-(3,5-dimethoxyphenyl)acetone.
Reduction: Formation of 2-amino-2-(3,5-dimethoxyphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of β-amino alcohols with aromatic substituents. Below is a detailed comparison with analogous molecules, focusing on structural variations, physicochemical properties, and applications.
Substituent Position and Electronic Effects
Chlorinated Analogs
Impact : Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing) alter electronic distribution, affecting reactivity and binding affinity in catalytic or biological systems.
Fluorinated Derivatives
Impact : Fluorine’s small atomic radius and high electronegativity make this derivative suitable for targeting enzymes sensitive to halogen interactions (e.g., kinase inhibitors).
Steric and Functional Group Modifications
tert-Butyl Substituents
Impact : Increased steric bulk may reduce enzymatic degradation but limit binding to shallow receptor pockets.
Hydrochloride Salts
Impact : Salt forms are preferred for pharmaceutical formulations due to improved stability and bioavailability.
Positional Isomerism in Methoxy Substitution
Impact : 3,4-dimethoxy substitution vs. 3,5-dimethoxy alters electronic conjugation and molecular symmetry, influencing spectroscopic properties (e.g., NMR shifts).
Biological Activity
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol is a chiral amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 233.26 g/mol. Its structure includes:
- Amino Group : Contributes to its basicity and nucleophilicity.
- Hydroxyl Group : Implicated in various chemical reactions, including dehydration.
- Methoxy Substituents : Two methoxy groups on the aromatic ring enhance solubility and influence biological activity.
Cognitive Enhancement
Research indicates that this compound may enhance cognitive functions. Studies have shown improvements in learning and memory in animal models without the stimulant effects typical of amphetamines. This positions it as a potential candidate for treating cognitive disorders.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Neurotransmitter Systems : Its structural similarity to amphetamines suggests potential interactions with dopaminergic and serotonergic systems.
- Influence on Neuroplasticity : By enhancing cognitive functions, it may promote neuroplasticity through modulation of synaptic transmission.
- Antioxidant Activity : Compounds with hydroxyl groups often exhibit antioxidant properties, which could contribute to their neuroprotective effects.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
